Haloperidol

Description

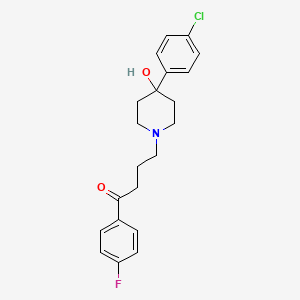

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEPOXFFQSENCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034150 | |

| Record name | Haloperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Haloperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

23.5 [ug/mL] (The mean of the results at pH 7.4), Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/, In water, 1.4X10+1 mg/L @ 25 °C, 16.7 mg/ml in alcohol at 25 °C, Freely sol in chloroform, methanol, acetone, benzene, dil acids, 4.46e-03 g/L | |

| Record name | SID855969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Haloperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HALOPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Haloperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.8X10-11 mm Hg @ 25 °C /Estimated/ | |

| Record name | HALOPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER | |

CAS No. |

52-86-8 | |

| Record name | Haloperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloperidol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | haloperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | haloperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Haloperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haloperidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6292F8L3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Haloperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151.5 °C | |

| Record name | Haloperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HALOPERIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Haloperidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Haloperidol is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 4-chlorobenzoyl chloride with 4-fluorobutyrophenone to form 4-(4-chlorophenyl)-4-hydroxybutyrophenone. This intermediate is then reacted with piperidine to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Haloperidol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound pyridinium, a metabolite.

Reduction: The carbonyl group in this compound can be reduced to form reduced this compound.

Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.

Major Products:

Oxidation: this compound pyridinium.

Reduction: Reduced this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Clinical Indications

Haloperidol is primarily indicated for the following conditions:

- Schizophrenia : this compound is effective in managing positive symptoms such as hallucinations and delusions by antagonizing dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain .

- Tourette Syndrome : It helps control tics and vocal utterances associated with this disorder .

- Severe Behavioral Disorders : In children, this compound is used to treat explosive hyperexcitability and severe conduct disorders after other treatments have failed .

- Chorea Associated with Huntington's Disease : this compound is utilized off-label for this condition due to its antiemetic properties .

- Intractable Hiccups : The drug is also effective in treating persistent hiccups, showcasing its versatility beyond psychiatric applications .

Off-Label Uses

This compound has several off-label applications, which include:

- Management of Acute Agitation : It is often used to manage agitation in psychiatric settings, particularly in emergency departments .

- Delusions of Infestation : Case studies have shown its efficacy in treating patients experiencing delusions of infestation, providing rapid symptom relief .

- Pain Management : Recent studies suggest that this compound may aid in pain management, particularly in acute scenarios like renal colic .

Case Study 1: Delusions of Infestation

Three patients with delusions of infestation were treated with this compound, resulting in acute relief of symptoms. Two patients maintained improvement after treatment, suggesting this compound's potential effectiveness for this unusual presentation .

Case Study 2: Acute Extrapyramidal Symptoms

A notable case reported a patient who experienced acute dystonia after smoking a combination of cannabis and crushed this compound tablets. This incident highlights the potential for misuse and the importance of monitoring patients on this compound for unusual side effects .

Pharmacological Insights

This compound functions primarily as a dopamine receptor antagonist, particularly targeting D2 receptors. This mechanism underlies its effectiveness in treating psychotic symptoms associated with dopamine dysregulation. The pharmacokinetics of this compound allow for various administration routes, including oral, intramuscular, and intravenous forms, which can influence therapeutic outcomes and side effects .

Side Effects and Considerations

While this compound is effective for many conditions, it carries a risk of extrapyramidal side effects such as akathisia, acute dystonia, and tardive dyskinesia. These risks are higher compared to second-generation antipsychotics, necessitating careful monitoring during treatment .

Data Table: Summary of Applications

| Application | Indication Type | Evidence Level |

|---|---|---|

| Schizophrenia | FDA-approved | High |

| Tourette Syndrome | FDA-approved | High |

| Severe Behavioral Disorders | FDA-approved | Moderate |

| Chorea (Huntington's Disease) | Off-label | Moderate |

| Intractable Hiccups | Off-label | Moderate |

| Pain Management | Emerging evidence | Low |

| Delusions of Infestation | Case studies | Anecdotal |

Mechanism of Action

Haloperidol exerts its effects by blocking dopamine D2 receptors in the brain, particularly in the mesolimbic and mesocortical pathways . This antagonism reduces the effects of excess dopamine, which is thought to be a contributing factor in psychotic disorders . This compound also has some affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its therapeutic and side effects .

Comparison with Similar Compounds

Research Findings and Innovations

- Kinetic Selectivity : JNJ-37822681, a fast-dissociating D₂ antagonist, demonstrates a catalepsy ratio >10, suggesting reduced EPS via transient receptor binding .

- Repurposing Potential: this compound derivatives (e.g., UCSF84) act as irreversible HIV protease inhibitors (Kinact = 10.7–521 µM), highlighting off-target applications .

Biological Activity

Haloperidol is a first-generation antipsychotic medication primarily used to treat schizophrenia and acute psychosis. Its biological activity is largely attributed to its action as a dopamine D2 receptor antagonist, but its effects extend beyond this primary mechanism. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and related case studies.

This compound exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the central nervous system (CNS). The drug achieves maximum efficacy when approximately 72% of these receptors are blocked . In addition to D2 receptors, this compound also interacts with other neurotransmitter systems, including:

- Noradrenergic receptors

- Cholinergic receptors

- Histaminergic receptors

These interactions contribute to both therapeutic effects and adverse reactions associated with this compound treatment .

Pharmacokinetics

Absorption and Distribution:

- This compound is highly lipophilic, resulting in substantial interindividual variability in its pharmacokinetics.

- Bioavailability ranges from 60% to 70% for oral formulations.

- Peak plasma concentrations are reached approximately 2 to 6 hours post-oral administration and within 20 minutes after intramuscular (IM) injection .

Metabolism:

this compound undergoes extensive metabolism primarily via:

- Oxidative N-dealkylation by cytochrome P450 enzymes (CYP3A4 and CYP2D6).

- Glucuronidation , which is the predominant pathway for clearance.

The major metabolites include this compound glucuronide, reduced this compound, and various piperidine derivatives .

Neurotransmitter Modulation

Chronic administration of this compound has been shown to significantly alter synaptic transmission in the striatum. A study conducted on mice demonstrated that this compound treatment led to:

- Increased frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in both D2 and D1 medium spiny neurons (MSNs).

- Changes in the expression of proteins involved in glutamatergic and GABAergic signaling pathways, indicating profound effects on excitatory and inhibitory neurotransmission .

Case Studies

-

Schizophrenia Treatment:

In clinical settings, this compound has been effective in managing positive symptoms of schizophrenia such as hallucinations and delusions. A systematic review highlighted its benefits compared to placebo in various studies . -

Tourette Syndrome:

This compound has also been utilized in treating Tourette syndrome with varying degrees of success. Some studies indicate that it may reduce tic severity, although the mechanism remains partly understood .

Adverse Effects

While this compound is effective for many patients, it is associated with several adverse effects due to its broad receptor activity:

- Extrapyramidal Symptoms (EPS): These include symptoms like tremors, rigidity, and bradykinesia due to dopaminergic blockade.

- Cardiovascular Effects: Risk of QT prolongation and torsades de pointes has been documented, necessitating careful monitoring during treatment .

Summary Table of this compound's Biological Activity

| Aspect | Details |

|---|---|

| Primary Action | Dopamine D2 receptor antagonist |

| Secondary Actions | Blocks noradrenergic, cholinergic, and histaminergic receptors |

| Bioavailability | 60% - 70% (oral) |

| Peak Concentration | 2-6 hours (oral), 20 minutes (IM) |

| Major Metabolites | This compound glucuronide, reduced this compound |

| Adverse Effects | EPS, QT prolongation |

Q & A

Q. What mechanisms underlie lithium-haloperidol incompatibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.